molecular formula C9H9FO2 B3043589 2-(2-Fluoro-3-methylphenyl)acetic acid CAS No. 886762-65-8

2-(2-Fluoro-3-methylphenyl)acetic acid

Cat. No.: B3043589
CAS No.: 886762-65-8
M. Wt: 168.16 g/mol
InChI Key: JHILBAAZZQSBAI-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylphenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the halogenation of 3-methylphenylacetic acid followed by a nucleophilic substitution reaction to introduce the fluorine atom. The reaction conditions typically involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow chemistry or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of solvents, catalysts, and reaction parameters is optimized to achieve efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Fluoro-3-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3-methylphenyl)acetic acid
  • 2-(2-Bromo-3-methylphenyl)acetic acid
  • 2-(2-Iodo-3-methylphenyl)acetic acid

Uniqueness

2-(2-Fluoro-3-methylphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are known to enhance the stability and bioavailability of compounds, making this compound particularly valuable in pharmaceutical and chemical research .

Properties

IUPAC Name

2-(2-fluoro-3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHILBAAZZQSBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294239
Record name 2-Fluoro-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-65-8
Record name 2-Fluoro-3-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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